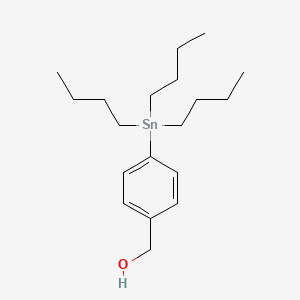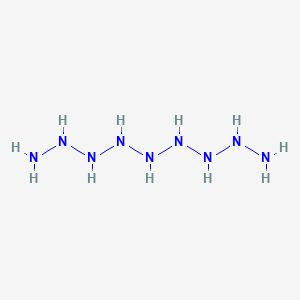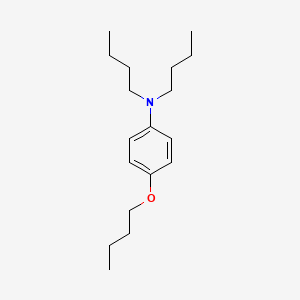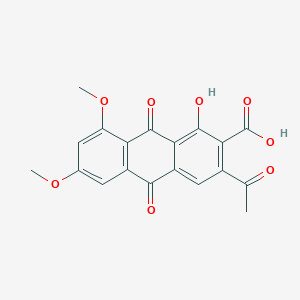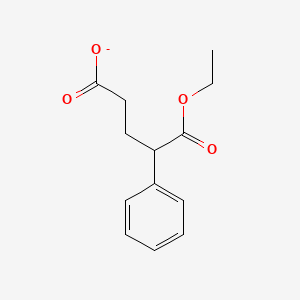
2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- is a complex organic compound with a unique structure that includes a cyano group, a cyclohexyl group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-3-(2-nitrophenyl)-2-propenoic acid with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and yield. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amides or nitriles.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, 2-cyano-N-cyclohexyl-3-(3,4-dihydroxyphenyl)-
- 2-Propenamide, 2-cyano-N-cyclohexyl-3-(4-nitrophenyl)-
- 2-Propenamide, 2-cyano-N-cyclohexyl-3-(2,4-dinitrophenyl)-
Uniqueness
The presence of both a cyano and a nitrophenyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
121217-55-8 |
|---|---|
Molekularformel |
C16H17N3O3 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
2-cyano-N-cyclohexyl-3-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O3/c17-11-13(16(20)18-14-7-2-1-3-8-14)10-12-6-4-5-9-15(12)19(21)22/h4-6,9-10,14H,1-3,7-8H2,(H,18,20) |
InChI-Schlüssel |
APPRFHZVWZEWSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



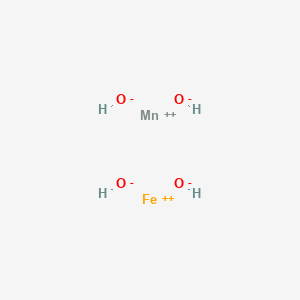
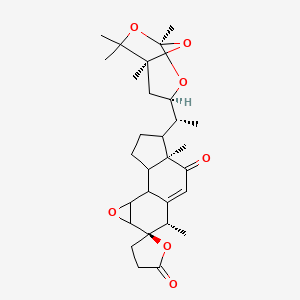
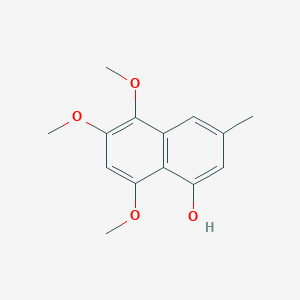
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
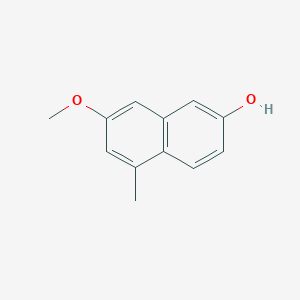

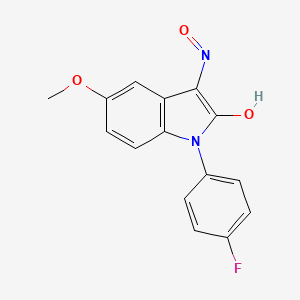
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
